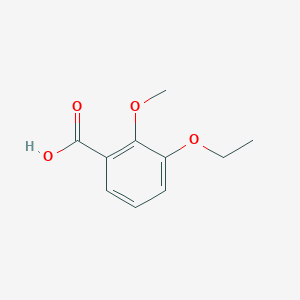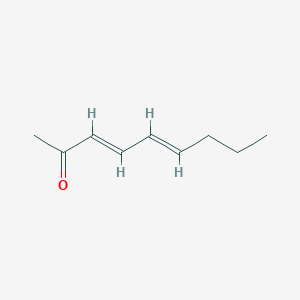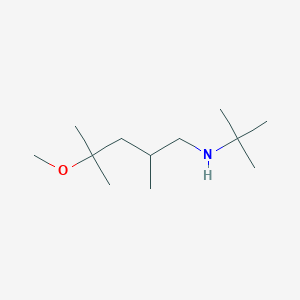
n-(Tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine: is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and an amine group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of tert-butylamine with 4-methoxy-2,4-dimethylpentan-1-ol: This method involves the reaction of tert-butylamine with 4-methoxy-2,4-dimethylpentan-1-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the desired amine.
Reductive amination: Another method involves the reductive amination of 4-methoxy-2,4-dimethylpentan-1-one with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium on carbon or platinum oxide is common in these processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amine group can yield secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 4-methoxy-2,4-dimethylpentanoic acid.
Reduction: Formation of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine derivatives.
Substitution: Formation of various substituted amines depending on the substituent used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving amines and methoxy groups.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and resins.
Mechanism of Action
The mechanism of action of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy and tert-butyl groups can influence its binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biochemical effects.
Comparison with Similar Compounds
n-(tert-butyl)-4-methoxy-2,4-dimethylhexan-1-amine: Similar structure with an additional carbon in the backbone.
n-(tert-butyl)-4-ethoxy-2,4-dimethylpentan-1-amine: Similar structure with an ethoxy group instead of a methoxy group.
n-(tert-butyl)-4-methoxy-2,4-dimethylbutan-1-amine: Similar structure with one less carbon in the backbone.
Uniqueness:
- The presence of both a methoxy group and a tert-butyl group in n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine provides unique steric and electronic properties, making it distinct from its analogs.
- Its specific combination of functional groups allows for unique reactivity patterns and potential applications in various fields.
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
N-tert-butyl-4-methoxy-2,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-10(8-12(5,6)14-7)9-13-11(2,3)4/h10,13H,8-9H2,1-7H3 |
InChI Key |
QBBSOIZVDKEWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)CNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



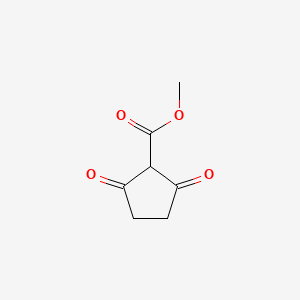

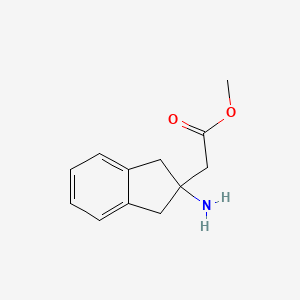
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)

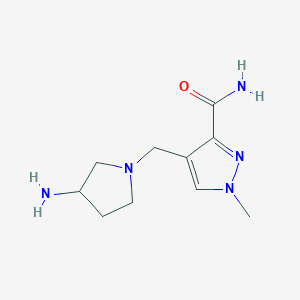



![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)
